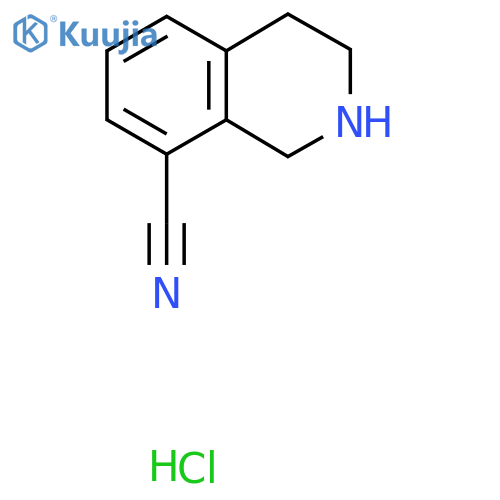Cas no 1203682-31-8 (1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride)

1203682-31-8 structure
商品名:1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
CAS番号:1203682-31-8
MF:C10H11ClN2
メガワット:194.660741090775
MDL:MFCD08752234
CID:4816498
PubChem ID:121232199
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
- 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile HCl
-
- MDL: MFCD08752234
- インチ: 1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H
- InChIKey: AFEFPIYGUKBZAZ-UHFFFAOYSA-N
- ほほえんだ: Cl.N1CC2C(C#N)=CC=CC=2CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 203
- トポロジー分子極性表面積: 35.8
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008494-5g |
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 5g |
$1353.40 | 2023-09-04 | |
| Enamine | EN300-23320305-0.05g |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 0.05g |
$215.0 | 2024-06-19 | |
| Enamine | EN300-23320305-10.0g |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 10.0g |
$3977.0 | 2024-06-19 | |
| Alichem | A189008494-10g |
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 10g |
$2010.00 | 2023-09-04 | |
| Enamine | EN300-23320305-5.0g |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 5.0g |
$2682.0 | 2024-06-19 | |
| Enamine | EN300-23320305-0.25g |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 0.25g |
$458.0 | 2024-06-19 | |
| Enamine | EN300-23320305-1.0g |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 1.0g |
$924.0 | 2024-06-19 | |
| Enamine | EN300-23320305-5g |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 5g |
$2682.0 | 2023-09-15 | |
| Enamine | EN300-23320305-1g |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 1g |
$924.0 | 2023-09-15 | |
| Enamine | EN300-23320305-10g |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |
1203682-31-8 | 95% | 10g |
$3977.0 | 2023-09-15 |
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
1203682-31-8 (1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
推奨される供給者
atkchemica
(CAS:1203682-31-8)1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ